molecular formula C17H21ClN2O5 B4001348 1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate

1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate

Cat. No.: B4001348
M. Wt: 368.8 g/mol
InChI Key: FPOFNTYHCQPOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C17H21ClN2O5 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1138995 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Properties

Imidazole derivatives, such as imazalil, have been extensively studied for their biological properties. Imazalil, an imidazole compound closely related to the requested chemical, has demonstrated significant antifungal activity against dermatophytes and Candida albicans in both in vitro and in vivo settings. Its effectiveness against plant-pathogenic fungi and its low toxicity profile in mammals highlight its potential as a therapeutic agent and agricultural fungicide (Thienpont et al., 1981).

Chemiluminescence in Analytical Chemistry

The role of imidazole derivatives in enhancing chemiluminescence reactions is noteworthy. For example, imidazole's interaction with bis(trichlorophenyl) oxalate in the peroxyoxalate chemiluminescence reaction has been explored to improve the stability and efficiency of luminescent detections. Such reactions are crucial in developing sensitive analytical methods for various applications, including environmental monitoring and biochemical assays (Pontén & Irgum, 1997).

Catalysis and Polymerization

Imidazole derivatives also play a crucial role in catalysis and polymerization processes. Their use in the synthesis of titanium complexes and the polymerization of α-olefins demonstrates their utility in producing polymeric materials with specific properties. Such applications are crucial for the development of high-performance plastics and elastomers (Shoken et al., 2016).

Antioxidant Activity

Research on the antioxidant properties of imidazole derivatives, including their ability to scavenge free radicals, highlights their potential in pharmaceutical and food preservation applications. Such compounds can protect biological and food systems against oxidative stress, contributing to health maintenance and extending the shelf life of perishable goods (Soares et al., 2003).

Advanced Material Synthesis

The synthesis of new materials, such as the efficient dioxo(mu-oxo)molybdenum(VI) dimer catalysts for olefin epoxidation, showcases the versatility of imidazole derivatives in materials science. These catalysts enable the production of epoxides under mild conditions, facilitating the development of environmentally friendly manufacturing processes (Pereira et al., 2007).

Properties

IUPAC Name

1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.C2H2O4/c1-15(2,3)13-10-12(16)4-5-14(13)19-9-8-18-7-6-17-11-18;3-1(4)2(5)6/h4-7,10-11H,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOFNTYHCQPOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate
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1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate
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